molecular formula C9H8BrF3O2 B12097998 (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol

Cat. No.: B12097998
M. Wt: 285.06 g/mol
InChI Key: RMXAHIPUWZNJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a methanol group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-bromo-5-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol can be compared with similar compounds such as:

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

[3-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H8BrF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2

InChI Key

RMXAHIPUWZNJIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.